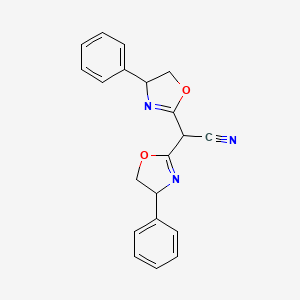
2,2-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile is a compound known for its unique structure and properties It features two oxazoline rings attached to a central acetonitrile group, with phenyl groups on each oxazoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile typically involves the reaction of 2-amino-2-phenylacetonitrile with a suitable oxazoline precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput .
化学反応の分析
Types of Reactions
2,2-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The phenyl groups or oxazoline rings can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups .
科学的研究の応用
2,2-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile has several scientific research applications:
作用機序
The mechanism by which 2,2-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile exerts its effects depends on its specific application. In catalysis, it acts as a ligand that coordinates with metal ions to form active catalytic complexes. These complexes can facilitate various chemical reactions by stabilizing transition states and lowering activation energies . The molecular targets and pathways involved vary depending on the specific reaction or application .
類似化合物との比較
Similar Compounds
2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine: This compound has a similar structure but with a pyridine ring instead of an acetonitrile group.
Bis(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)amine: This compound features an amine group instead of an acetonitrile group.
Uniqueness
2,2-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile is unique due to its central acetonitrile group, which imparts distinct reactivity and properties compared to similar compounds. This makes it particularly useful in applications where specific reactivity or stability is required .
特性
分子式 |
C20H17N3O2 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
2,2-bis(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile |
InChI |
InChI=1S/C20H17N3O2/c21-11-16(19-22-17(12-24-19)14-7-3-1-4-8-14)20-23-18(13-25-20)15-9-5-2-6-10-15/h1-10,16-18H,12-13H2 |
InChIキー |
QMRQWWBKIPNIQJ-UHFFFAOYSA-N |
正規SMILES |
C1C(N=C(O1)C(C#N)C2=NC(CO2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



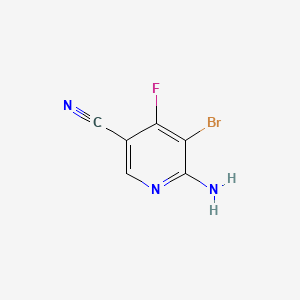
![3-{[(2,4-dichlorophenyl)methoxy]imino}-N'-[2-(1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide](/img/structure/B12513279.png)
![2-[(4-Nitrophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12513280.png)
![2-[(Tert-butoxycarbonyl)amino]-3-{[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-YL]carbamoyl}propanoic acid](/img/structure/B12513285.png)
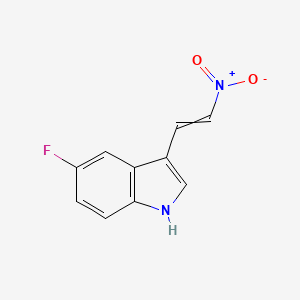
![N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}butanamide](/img/structure/B12513292.png)
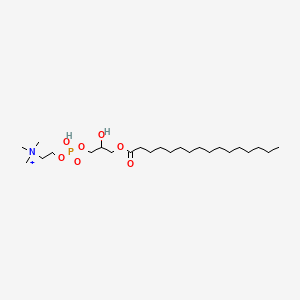
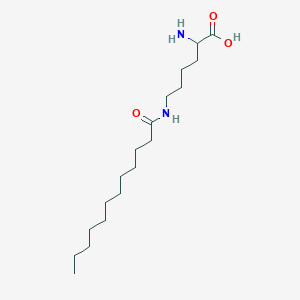
![2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12513299.png)

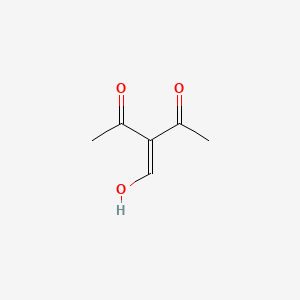
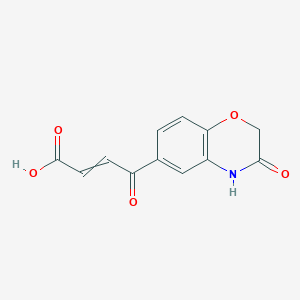
![3-[(Methoxyimino)methyl]-1H,3H,6H,7H,11BH-pyrido[2,1-A]isoquinoline-2,4-dione](/img/structure/B12513342.png)
